molecular formula C11H18N2O B6175582 1-(4-ethynyloxan-4-yl)piperazine CAS No. 2624129-60-6

1-(4-ethynyloxan-4-yl)piperazine

Cat. No.: B6175582
CAS No.: 2624129-60-6
M. Wt: 194.3
InChI Key:
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Description

1-(4-Ethynyloxan-4-yl)piperazine is a chemical compound that features a piperazine ring substituted with an ethynyloxan group. Piperazine derivatives are widely recognized for their diverse pharmacological activities, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethynyloxan-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethynyloxan group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while substitution reactions can produce a variety of substituted piperazines.

Scientific Research Applications

1-(4-Ethynyloxan-4-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological effects.

    Medicine: Explored for its therapeutic potential in treating conditions such as anxiety, depression, and viral infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-ethynyloxan-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor/acceptor, enhancing its interaction with biological receptors . This interaction can modulate various signaling pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

    Piperazine: The parent compound, widely used in medicinal chemistry.

    Morpholine: A six-membered ring heterocycle similar to piperazine but with an oxygen atom.

    Piperidine: Another six-membered ring heterocycle with a nitrogen atom.

Uniqueness: 1-(4-Ethynyloxan-4-yl)piperazine is unique due to the presence of the ethynyloxan group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-ethynyloxan-4-yl)piperazine involves the reaction of 4-ethynyloxan-4-amine with piperazine in the presence of a suitable catalyst.", "Starting Materials": [ "4-ethynyloxan-4-amine", "piperazine", "catalyst" ], "Reaction": [ "Step 1: Dissolve 4-ethynyloxan-4-amine and piperazine in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for a suitable period of time.", "Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.", "Step 5: Purify the product by recrystallization or chromatography." ] }

CAS No.

2624129-60-6

Molecular Formula

C11H18N2O

Molecular Weight

194.3

Purity

95

Origin of Product

United States

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